molecular formula C20H18N6O2 B12171675 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B12171675
M. Wt: 374.4 g/mol
InChI Key: RXTIPVJZOOMCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a phthalazinone core fused with a 1,2,4-triazole-substituted phenyl group.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C20H18N6O2/c1-25-20(28)17-5-3-2-4-16(17)18(24-25)10-19(27)23-15-8-6-14(7-9-15)11-26-13-21-12-22-26/h2-9,12-13H,10-11H2,1H3,(H,23,27)

InChI Key

RXTIPVJZOOMCBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves multiple steps. One common method includes the reaction of 3-methylphthalic anhydride with hydrazine hydrate to form 3-methylphthalazin-1-one. This intermediate is then reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)benzylamine under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids and amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. The presence of the triazole moiety enhances the compound's ability to inhibit the growth of various bacteria and fungi. Studies have shown that similar compounds can disrupt cell wall synthesis in bacteria, leading to cell death.

Anticancer Properties

Compounds containing phthalazine structures have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. Case studies have reported that certain derivatives can inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for cancer treatment.

Anti-inflammatory Effects

The anti-inflammatory properties of phthalazine derivatives have been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases such as rheumatoid arthritis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole and phthalazine portions can significantly impact biological activity. Researchers are actively exploring various substitutions to enhance potency and selectivity against target pathogens or cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on phthalazine derivatives showed that modifications at the nitrogen positions led to enhanced antibacterial activity against Staphylococcus aureus.
  • Cancer Cell Inhibition : Research published in a peer-reviewed journal demonstrated that a closely related compound induced apoptosis in breast cancer cell lines through mitochondrial pathways.
  • Inflammation Reduction : A controlled experiment indicated that administration of a phthalazine derivative significantly reduced inflammation markers in animal models of arthritis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on this pathway for survival .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Phthalazinone 1H-1,2,4-triazol-1-ylmethyl phenyl Unknown (assumed anticancer) Coupling reaction
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-phthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12) Phthalazinone Thioether-linked triazole, dichlorophenyl Anticonvulsant (analog-based) Thiol-alkylation
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolinone Dichlorophenylmethyl Anticonvulsant Oxidation, CDI-mediated coupling
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide Triazole Furan, sulfanyl group Anti-exudative Sulfur alkylation

Key Observations :

  • Phthalazinone vs.
  • Triazole Substitution : The 1,2,4-triazole in the target (vs. 1,2,3-triazole in ) may alter hydrogen-bonding patterns and metabolic stability .

Substituent Effects on Bioactivity

  • Chlorophenyl Groups : Compounds with dichlorophenyl substituents (e.g., ) show anticonvulsant activity, likely due to enhanced lipophilicity and blood-brain barrier penetration .
  • Triazole-Methylphenyl vs.
  • Thioether Linkages : Thioether-containing analogs () exhibit modified pharmacokinetics, as sulfur atoms may influence oxidation states and drug metabolism .

Spectroscopic and Analytical Data Comparison

Compound Name IR Peaks (cm⁻¹) HRMS [M+H]+ (Calculated/Found)
Target Compound ~1678 (C=O), ~3291 (NH) Not provided
6m () 1678 (C=O), 3291 (NH), 785 (C-Cl) 393.1118/393.1112
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1680 (C=O), 3300 (NH) Not provided

Notes:

  • Shared IR signatures (C=O, NH) confirm acetamide functionality across analogs .
  • Chlorine-substituted compounds (e.g., 6m) show distinct C-Cl peaks at ~785 cm⁻¹ .

Biological Activity

The compound 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phthalazine core with an acetamide functional group and a triazole substituent. The molecular formula is C18H17N3O2C_{18}H_{17}N_3O_2, and its molecular weight is approximately 309.35 g/mol. The presence of multiple heterocycles suggests diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors. Notably, it has shown:

  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties, while the phthalazine structure may contribute to antibacterial effects.
  • Anti-inflammatory Effects : Compounds with similar structural features have demonstrated the ability to modulate inflammatory pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

The mechanisms of action for this compound include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with specific receptors that mediate inflammatory responses or cell growth.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, leading to disruptions in replication and transcription.

Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-(3-methyl-4-oxo-phthalazin-1-yl)-N-(pyridin-3-yl)acetamidePhthalazine moiety; pyridine ringPotential anti-inflammatory activity
2-(4-methylthiazol-2-yl)-N-(pyridin-3-yl)acetamideThiazole ring instead of phthalazineAntimicrobial properties
2-(5-bromo-pyridin-2-yl)-N-(pyridin-3-yl)acetamideBromine substitution on pyridineEnhanced lipophilicity

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of phthalazine exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for treating infections caused by resistant strains .
  • Cancer Research : Research involving phthalazine derivatives indicated that they could induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Inflammation Modulation : A recent study showed that compounds with similar structures could inhibit the production of pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with coupling phthalazinone and triazole derivatives. A common approach includes refluxing equimolar concentrations of precursors (e.g., 3-methyl-4-oxo-3,4-dihydrophthalazine and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline) in polar aprotic solvents (e.g., DMF) under catalytic conditions. Pyridine and zeolite catalysts (e.g., Zeolite Y-H) are often used to enhance yields . Optimization involves adjusting temperature (150°C for 5 hours), solvent choice, and catalyst loading. Post-reaction purification via recrystallization (ethanol) ensures product integrity.

Q. Which analytical techniques are critical for confirming structural identity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positioning. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening?

Begin with cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity. Antimicrobial screening via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi is also standard. Parallel assays comparing structural analogs (e.g., indole- or phthalazine-containing derivatives) help contextualize activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

SAR studies require systematic modification of substituents (e.g., triazole methyl group, phthalazinone methyl/oxo groups) followed by biological testing. For example:

  • Replace the triazole with imidazole or pyrazole to assess heterocycle impact.
  • Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to study electronic effects. Use molecular docking to correlate substituent changes with target binding (e.g., kinase inhibition). Tabulate IC₅₀ values and ligand efficiency metrics .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Repeating assays under standardized conditions (e.g., ATCC cell lines, same passage number).
  • Validating compound purity via orthogonal methods (e.g., HPLC + LC-MS).
  • Cross-referencing with structurally similar compounds (e.g., 5-methylindole derivatives with known antimicrobial profiles) .

Q. What in vivo models are suitable for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?

Rodent models (e.g., Sprague-Dawley rats) are used for PK studies. Administer the compound intravenously (IV) or orally (PO) and collect plasma samples at intervals. Analyze using LC-MS/MS to determine parameters like Cₘₐₓ, t₁/₂, and bioavailability. For PD, xenograft models (e.g., human tumor implants in nude mice) assess antitumor efficacy .

Q. How can computational methods predict target interactions and binding affinities?

Molecular dynamics (MD) simulations and density functional theory (DFT) model interactions with biological targets (e.g., EGFR or PARP). Use software like AutoDock Vina for docking studies, focusing on hydrogen bonding with the phthalazinone oxygen and triazole nitrogen atoms. Validate predictions with surface plasmon resonance (SPR) for binding kinetics .

Q. What strategies resolve challenges in synthesizing enantiomerically pure forms?

Chiral chromatography (e.g., Chiralpak columns) separates enantiomers, while asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation. Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC .

Q. How can off-target effects and toxicity be systematically assessed?

Use high-throughput screening (HTS) panels (e.g., Eurofins SafetyScreen44) to evaluate off-target interactions with GPCRs, ion channels, and kinases. In vitro hepatotoxicity assays (e.g., CYP450 inhibition) and in vivo organ histopathology (rodent liver/kidney) identify safety concerns .

Q. What methodologies optimize lead compounds for improved ADMET properties?

  • Absorption: Modify logP via substituent changes (e.g., -OCH₃ for increased hydrophilicity).
  • Metabolism: Introduce metabolic blockers (e.g., deuterium at labile positions).
  • Toxicity: Replace metabolically labile groups (e.g., methyl with trifluoromethyl).
    Use in silico tools (e.g., SwissADME) to predict ADMET profiles early in optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.